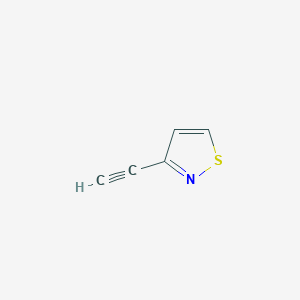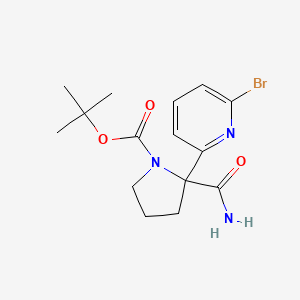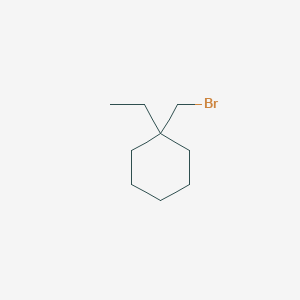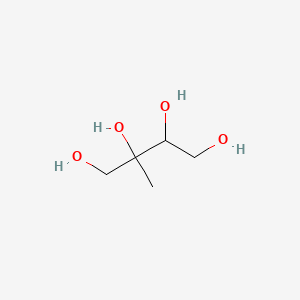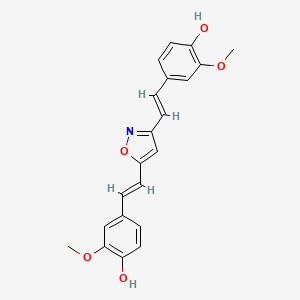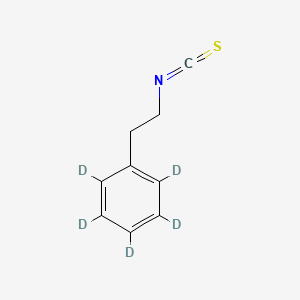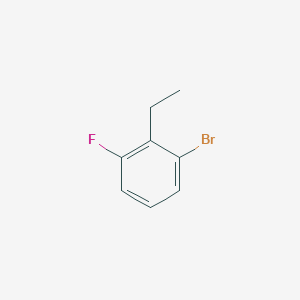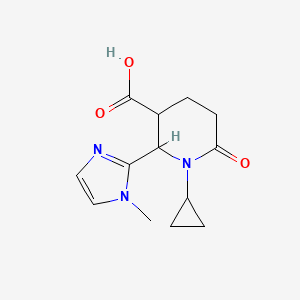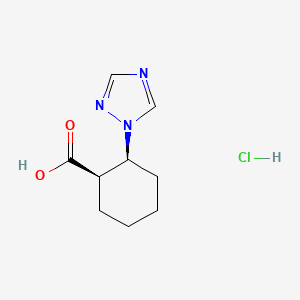
Amino(4-ethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-amino(4-ethoxyphenyl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a benzene ring. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production of (S)-amino(4-ethoxyphenyl)methanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of (S)-amino(4-ethoxyphenyl)methanol, such as ketones, aldehydes, and substituted amines.
Applications De Recherche Scientifique
(S)-amino(4-ethoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and enantioselective reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.
Mécanisme D'action
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-amino(4-ethoxyphenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
4-ethoxybenzyl alcohol: A related compound with a hydroxyl group instead of an amino group.
4-ethoxybenzaldehyde: The precursor in the synthesis of (S)-amino(4-ethoxyphenyl)methanol.
Uniqueness
(S)-amino(4-ethoxyphenyl)methanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which make it versatile in various chemical reactions and applications. Its enantioselective properties are particularly valuable in asymmetric synthesis and drug development .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
amino-(4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3 |
Clé InChI |
IDRMTJNLPYHAMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)


